

PF-06424439 solubility and stock solution preparation

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| Compound Name: | PF-06424439 | |
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Application Notes and Protocols for PF- 06424439

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06424439 is a potent and selective, orally bioavailable small-molecule inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2).[1][2] DGAT2 is a key enzyme in the final step of triglyceride (TG) synthesis.[3][4] Inhibition of DGAT2 has been shown to reduce plasma triglyceride and cholesterol levels, making it a therapeutic target for metabolic diseases such as hyperlipidemia and hepatic steatosis.[1][3][4] These application notes provide detailed information on the solubility of **PF-06424439** and protocols for the preparation of stock solutions for both in vitro and in vivo studies.

Data Presentation

Table 1: Solubility of PF-06424439



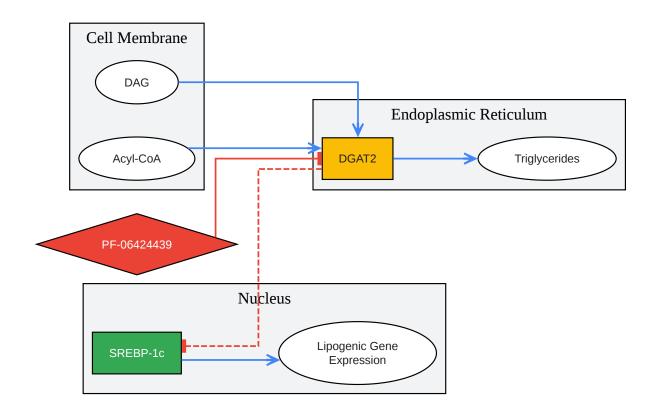
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
|---------|-------------------------------------|----------------------------------|-------------------------------------------------------------------------------------------------------------|
| DMSO | 88 - 100[1][5][6] | 164.16 - 227.30[1][5] [6] | Hygroscopic DMSO can reduce solubility; use fresh DMSO.[1][5] [7] Ultrasonic warming may be required.[5][6] |
| Water | 50 - 53.6[7] | 93.27 - 100[7] | Ultrasonic assistance may be needed for dissolution.[7] |
| Ethanol | 88[1] | 164.16[1] | - |

Note: The molecular weight of **PF-06424439** is 536.05 g/mol as a methanesulfonate salt and 439.94 g/mol as a free base.[1][6][8] Calculations for molarity should be based on the specific form of the compound used. Batch-specific molecular weights may vary.

Signaling Pathway

PF-06424439 selectively inhibits DGAT2, which is a crucial enzyme in the triglyceride synthesis pathway. DGAT2 catalyzes the final step, the conversion of diacylglycerol (DAG) and acyl-CoA into triglycerides. By blocking this step, **PF-06424439** leads to a reduction in triglyceride synthesis. This inhibition has downstream effects, including the suppression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that regulates genes involved in fatty acid and triglyceride synthesis.[4]





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PF-06424439 Signaling Pathway

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is suitable for most in vitro applications.

Materials:

- **PF-06424439** powder
- Anhydrous Dimethyl Sulfoxide (DMSO), fresh
- Sterile microcentrifuge tubes or vials
- Vortex mixer



- Sonicator (optional)
- Calibrated pipette

Procedure:

- Weigh out 5.36 mg of PF-06424439 (assuming a molecular weight of 536.05 g/mol for the
 methanesulfonate salt). For the free base (MW: 439.94 g/mol), weigh out 4.40 mg. Adjust
 the mass based on the batch-specific molecular weight provided on the certificate of
 analysis.
- Add the weighed PF-06424439 to a sterile vial.
- Add 1 mL of fresh, anhydrous DMSO to the vial.
- Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
- If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.
- Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6-12 months).[1][5]

Protocol 2: Preparation of a Formulation for In Vivo Oral Administration

This protocol provides a clear solution for oral gavage in animal models.[1][5][7]

Materials:

- PF-06424439 powder
- Anhydrous Dimethyl Sulfoxide (DMSO), fresh
- PEG300



- Tween-80
- Saline (0.9% NaCl) or ddH2O
- Sterile conical tubes
- Vortex mixer

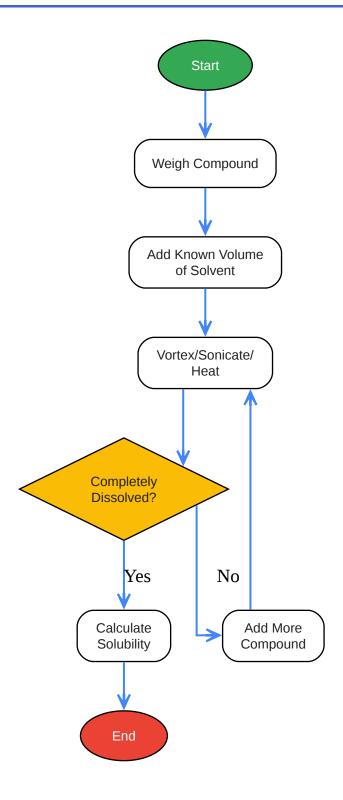
Procedure:

- Prepare a concentrated stock solution of PF-06424439 in DMSO (e.g., 88 mg/mL as described in Protocol 1, adjusting the volume as needed).
- In a sterile conical tube, add the solvents in the following order, ensuring the solution is clear after each addition:
 - 400 μL of PEG300
 - 50 μL of the concentrated PF-06424439 DMSO stock solution
 - 50 μL of Tween-80
- Mix the solution thoroughly by vortexing.
- Add 500 μL of sterile saline or ddH2O to bring the final volume to 1 mL.
- Vortex the final solution until it is a clear and homogenous solution. The final concentration of PF-06424439 in this formulation will be 4.4 mg/mL.
- This formulation should be prepared fresh and used immediately for optimal results.[1]

Experimental Workflow: Determination of Solubility

The following workflow outlines a general procedure for determining the solubility of a compound like **PF-06424439**.





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